molecular formula C17H22N6O3 B2726412 1-(2,4-Bis(dimethylamino)pyrimidin-5-yl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)urea CAS No. 1448059-40-2

1-(2,4-Bis(dimethylamino)pyrimidin-5-yl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)urea

Cat. No. B2726412
CAS RN: 1448059-40-2
M. Wt: 358.402
InChI Key: UBPINCFBAQUCJM-UHFFFAOYSA-N
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Description

1-(2,4-Bis(dimethylamino)pyrimidin-5-yl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)urea is a useful research compound. Its molecular formula is C17H22N6O3 and its molecular weight is 358.402. The purity is usually 95%.
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Scientific Research Applications

Preparation and Characterization

Recent studies have involved the preparation and characterization of compounds related to 1-(2,4-Bis(dimethylamino)pyrimidin-5-yl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)urea. For instance, research on coumarin substituted heterocyclic compounds, which share structural similarities, has shown significant antioxidant activities. These derivatives have been characterized through various analytical methods, revealing high scavenging activity against radicals, demonstrating their potential for antioxidant applications (Abd-Almonuim, Mohammed, & Al-khalifa, 2020).

Synthesis Techniques

Advanced synthesis techniques, such as microwave-and ultrasound-assisted synthesis, have been employed to prepare acyclonucleobases based on uracil moieties, indicating the efficiency of these methods in producing high yields of pure products. Such methodologies could potentially be applied to synthesize compounds like this compound, enhancing the accessibility and purity of these compounds for further research applications (Lahsasni, 2013).

Anticancer Activity

Synthesis and evaluation of new pyrazolo[3,4-d]pyrimidin-4-one derivatives have demonstrated potential anticancer activities. This research direction could imply that structurally similar compounds, like this compound, may also possess valuable biological activities worth exploring for therapeutic applications (Abdellatif, Abdelall, Abdelgawad, Ahmed, & Bakr, 2014).

Chemical and Biological Recognition

The development of receptors for urea recognition showcases the utility of heterocyclic compounds in chemical and biological sensing applications. The use of 2,6-bis(2-benzimidazolyl)pyridine as a receptor for urea highlights the potential of similar compounds in forming highly stable supramolecular complexes for sensing applications (Chetia & Iyer, 2006).

properties

IUPAC Name

1-[2,4-bis(dimethylamino)pyrimidin-5-yl]-3-(2,3-dihydro-1,4-benzodioxin-6-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N6O3/c1-22(2)15-12(10-18-16(21-15)23(3)4)20-17(24)19-11-5-6-13-14(9-11)26-8-7-25-13/h5-6,9-10H,7-8H2,1-4H3,(H2,19,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBPINCFBAQUCJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1NC(=O)NC2=CC3=C(C=C2)OCCO3)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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